molecular formula C12H15NO2 B11757226 (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid

(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B11757226
M. Wt: 205.25 g/mol
InChI Key: PQKQBLZTEYWSMY-WDEREUQCSA-N
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Description

(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid, also referred to as Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 269078-69-5), is a chiral pyrrolidine derivative widely used in peptide synthesis. Its molecular formula is C₂₆H₂₃NO₄, with a molecular weight of 413.47 g/mol . The compound features a pyrrolidine core substituted with a phenyl group at position 5, a methyl group at position 1, and a carboxylic acid at position 2. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group enhances its utility in solid-phase peptide synthesis by enabling orthogonal deprotection under mild basic conditions .

Key applications include:

  • Conformational control in peptide design .
  • Prevention of aggregation in hydrophobic peptide sequences .
  • Building block for β-turn mimetics and constrained peptides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2R,5S)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)/t10-,11+/m0/s1

InChI Key

PQKQBLZTEYWSMY-WDEREUQCSA-N

Isomeric SMILES

CN1[C@@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

CN1C(CCC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization reactions. A common method involves the intramolecular cyclization of γ-amino ketones or azide-alkyne Huisgen cycloaddition to form the five-membered ring. For example, γ-amino ketones derived from phenylacetone derivatives undergo acid-catalyzed cyclization to yield the pyrrolidine scaffold.

Key reagents :

  • Phenylglyoxal or hydroxyacetone as ketone precursors.

  • Lewis acids (e.g., ZnCl₂) or protic acids (e.g., H₂SO₄) to catalyze cyclization.

Introduction of the Methyl Group

The 1-methyl substituent is introduced via alkylation of the pyrrolidine nitrogen. This step often employs methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base such as potassium carbonate (K₂CO₃).

Reaction conditions :

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature: 0–25°C to minimize side reactions.

Carboxylic Acid Functionalization

The carboxylic acid moiety is introduced through oxidation of a primary alcohol or hydrolysis of a nitrile group. For example, oxidation of a 2-hydroxymethylpyrrolidine intermediate using Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid.

Typical yields :

StepYield (%)Purity (%)
Cyclization65–7590
Methylation80–8595
Oxidation/Hydrolysis70–7892

Biocatalytic Approaches

Enzymatic Aldol Addition

Recent advances employ d-fructose-6-phosphate aldolase (EcFSA) to synthesize chiral 1,4-diketones, which are subsequently converted to pyrrolidines. For instance, phenylglyoxal and hydroxyacetone undergo aldol addition to form (2S,3S)-2,3-dihydroxy-1,4-diketones, which are then enzymatically transaminated to 1-pyrrolines.

Key enzymes :

  • EcFSA aldolase : Catalyzes stereoselective C–C bond formation.

  • Transaminases (TAs) : Convert ketones to amines with high enantiomeric excess (e.g., 98% ee).

Reductive Amination Cascade

A one-pot cascade combining transaminases and reductive aminases (RedAms) enables direct conversion of 1,4-diketones to pyrrolidines. For example, Ajellomyces dermatitidis RedAm reduces 1-pyrrolines to yield (2R,5S)-configured pyrrolidines.

Optimized conditions :

  • Substrate concentration: 50 mM.

  • Enzyme loading: 2 mg·mL⁻¹ transaminase, 10 equiv. isopropylamine (IPA).

  • Yield: 74–93% for gram-scale reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize scalability and efficiency. Continuous flow reactors enable rapid mixing and temperature control, reducing side products. For example, a plug-flow reactor achieves 85% yield in methylation steps by maintaining precise stoichiometry.

Process parameters :

ParameterValue
Residence time10–15 min
Temperature25–30°C
Pressure1–2 bar

Crystallization and Purification

Final purification involves recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane). The compound’s solubility profile (logP = -0.63) necessitates polar solvents for optimal recovery.

Purification data :

MethodPurity (%)Recovery (%)
Recrystallization98.580
Column Chromatography99.270

Stereochemical Control and Analysis

Chiral Auxiliaries

The (2R,5S) configuration is enforced using chiral ligands in asymmetric catalysis. For example, (R)-BINAP ligands in palladium-catalyzed alkylation ensure >95% enantiomeric excess.

X-ray Crystallography Validation

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalability
Traditional Synthesis65–78ModerateLimited
Biocatalytic Cascade74–93HighHigh
Industrial Flow85ModerateExcellent

Biocatalytic methods outperform traditional routes in stereoselectivity and scalability, though industrial flow systems excel in throughput.

Challenges and Innovations

Byproduct Formation

Overalkylation during methylation generates 1,3-dimethyl impurities. This is mitigated by low-temperature stepwise addition of methylating agents.

Solvent-Free Approaches

Emerging techniques use mechanochemical grinding to avoid solvents. For example, ball-milling pyrrolidine precursors with K₂CO₃ and CH₃I achieves 80% yield with minimal waste .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions can vary, but typically involve temperatures ranging from -78°C to 100°C and solvents such as dichloromethane, tetrahydrofuran, or ethanol .

Major Products

The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Active Pharmaceutical Ingredient (API):
This compound is being investigated for its potential as an active pharmaceutical ingredient in drugs targeting neurological conditions. Its unique structure allows for interactions with various neurotransmitter systems, suggesting possible neuroprotective effects that could be beneficial in treating disorders like Alzheimer's and Parkinson's disease.

Peptide Synthesis

Protecting Group in Synthesis:
(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is utilized as a protecting group during peptide synthesis. This role is crucial as it allows for the selective modification of amino acids without interfering with other functional groups present in the peptide chain . The use of this compound enhances the efficiency and specificity of peptide synthesis processes.

Drug Development

Design of Biologically Active Molecules:
The compound plays a pivotal role in the development of novel pharmaceutical compounds. Its ability to form stable complexes with biological targets makes it an attractive candidate for designing drugs that interact with specific receptors. Research has shown that derivatives of this compound can exhibit significant biological activity, leading to potential therapeutic applications .

Bioconjugation Techniques

Facilitating Biomolecule Attachment:
In bioconjugation, this compound is employed to facilitate the attachment of biomolecules to surfaces or other molecules. This application is essential for developing targeted therapies and diagnostic tools in biomedicine .

Material Science

Development of Advanced Materials:
The compound is also applied in material science for creating advanced materials such as polymers and nanomaterials. Its unique chemical properties enhance the functionality and performance of these materials in various industrial applications .

Neuroscience Research

Studying Receptor Interactions:
In neuroscience, this compound is valuable for studying receptor interactions. Its structural characteristics allow researchers to explore its effects on neurotransmitter systems, potentially leading to new insights into neuropharmacology and treatment strategies for neurological disorders.

Mechanism of Action

The mechanism of action of (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is not fully understood. it is believed to act as a modulator of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in mood regulation, reward, and addiction. The compound may interact with specific receptors or enzymes involved in these pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

(2S,5R)-1-Fmoc-5-phenylpyrrolidine-2-carboxylic acid (CAS: 215190-21-9)
  • Structural Difference : The stereochemistry at positions 2 and 5 is inverted compared to the (2R,5S) isomer.
  • Impact : Altered spatial arrangement affects peptide backbone geometry and interaction with biological targets. For example, the (2S,5R) isomer may exhibit different binding affinities in receptor-ligand systems .
  • Molecular Weight : Identical (413.47 g/mol), but distinct NMR and chromatographic profiles due to stereochemical differences .
(2R-5R)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 1807939-10-1)
  • Structural Difference : Lacks the Fmoc group and includes a hydrochloride salt.
  • Impact : The absence of the Fmoc group simplifies deprotection steps but limits compatibility with standard peptide synthesis protocols. The charged hydrochloride form enhances solubility in polar solvents .

Functional Group Variations

Boc-Protected Analog: (2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 221352-49-4)
  • Structural Difference : Uses a Boc (tert-butoxycarbonyl) group instead of Fmoc.
  • Impact : Boc deprotection requires acidic conditions (e.g., trifluoroacetic acid), making it less suitable for acid-sensitive peptides. The Boc group offers greater stability in basic environments compared to Fmoc .
Hydroxylated Derivatives: (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
  • Structural Difference : Contains hydroxyl and hydroxymethyl groups on the pyrrolidine ring.

Heterocyclic Analogues

Pyrrolo[2,3-c]pyridine-2-carboxylic Acids (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid)
  • Structural Difference : Replaces the pyrrolidine ring with a fused pyrrolo-pyridine system.
Pyrimidine-5-carboxylic Acid Derivatives (e.g., 2-(Phenylthio)pyrimidine-5-carboxylic Acid)
  • Structural Difference : Features a pyrimidine ring instead of pyrrolidine.
  • Impact : The pyrimidine core enables covalent inhibition strategies (e.g., targeting cysteine residues) via electrophilic warheads .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Protection Group Applications
(2R,5S)-1-Fmoc-5-phenylpyrrolidine-2-carboxylic acid 269078-69-5 413.47 Phenyl, Methyl, Carboxylic Acid Fmoc Peptide synthesis, β-turn mimetics
(2S,5R)-1-Fmoc-5-phenylpyrrolidine-2-carboxylic acid 215190-21-9 413.47 Phenyl, Methyl, Carboxylic Acid Fmoc Stereochemical studies
(2R-5R)-5-Phenylpyrrolidine-2-carboxylic acid HCl 1807939-10-1 227.69 Phenyl, Carboxylic Acid None (HCl salt) Solubility-enhanced formulations
(2S,5R)-1-Boc-5-phenylpyrrolidine-2-carboxylic acid 221352-49-4 413.47 Phenyl, Methyl, Carboxylic Acid Boc Acid-stable peptide synthesis
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid - ~207.6 (estimated) Chloro, Pyrrolo-pyridine None Enzyme inhibition, medicinal chemistry

Research Findings and Trends

  • Stereochemical Sensitivity : The (2R,5S) configuration is critical for inducing specific secondary structures in peptides, as shown in studies on β-hairpin stabilization .
  • Protection Group Dynamics : Fmoc derivatives dominate modern peptide synthesis due to their compatibility with automated synthesizers, whereas Boc derivatives remain niche for specialized applications .
  • Safety Profiles: Compounds like (2R,5S)-1-Boc-5-aminopiperidine-2-carboxylic acid ethyl ester (CAS: 2411590-87-7) exhibit acute oral toxicity (GHS Category 4), highlighting the need for careful handling compared to less hazardous Fmoc-protected analogs .

Biological Activity

(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including neuroprotective effects, anticancer potential, and antimicrobial activity, supported by various studies and data.

Chemical Structure and Properties

The compound has a molecular formula of C12H15NO2C_{12}H_{15}NO_2 and features a pyrrolidine ring with a carboxylic acid group at the 2-position and a phenyl group at the 5-position. Its unique stereochemistry contributes to its biological activity.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. These effects are likely due to its ability to modulate neurotransmitter systems, which can be crucial in treating neurodegenerative diseases. Preliminary studies suggest that it may help in protecting neuronal cells from oxidative stress and apoptosis.

Anticancer Activity

A study evaluated the anticancer properties of various derivatives of pyrrolidine compounds, including this compound. The compound was tested on A549 human lung adenocarcinoma cells, showing significant cytotoxicity. The results indicated that compounds with a carboxylic acid moiety exhibited enhanced anticancer activity compared to those without it. Specifically, the compound reduced A549 cell viability significantly when compared to standard chemotherapeutic agents like cisplatin .

CompoundCell Line TestedViability Reduction (%)
This compoundA54966%
CisplatinA54950%

Antimicrobial Activity

The antimicrobial potential of this compound was also investigated against multidrug-resistant pathogens. The compound demonstrated effectiveness against strains such as Klebsiella pneumoniae and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

  • Neuroprotection : In vitro studies showed that treatment with this compound led to reduced apoptosis in neuronal cell cultures exposed to oxidative stress. The mechanism appears to involve modulation of the Bcl-2 family proteins.
  • Anticancer Screening : In a comparative study involving several pyrrolidine derivatives, this compound exhibited superior cytotoxicity in cancer cell lines while maintaining lower toxicity in non-cancerous cells. This selectivity highlights its potential for therapeutic applications in oncology .
  • Microbial Resistance : The compound's efficacy against resistant bacterial strains was assessed using standard disk diffusion methods. Results confirmed that it inhibited the growth of several clinically relevant pathogens, suggesting its utility in addressing antibiotic resistance .

Q & A

Q. What are the key synthetic methods for producing (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid?

Answer: The compound is synthesized via diastereoselective azidation and subsequent deprotection. For example, a thiazoline ester intermediate (e.g., compound 15 ) can be deprotected using trifluoroacetic acid (TFA) to yield the target compound with 86% efficiency after freeze-drying . Critical steps include:

  • Purification : Freeze-drying aqueous extracts to obtain white solids.
  • Characterization : ¹H/¹³C NMR and HPLC confirm structure (>95% purity).
  • Yield Optimization : Reaction conditions (e.g., solvent, temperature) and chiral auxiliaries influence stereochemical outcomes.

Q. Which analytical techniques are essential for confirming the compound’s stereochemistry and purity?

Answer:

  • NMR Spectroscopy : Assigns stereochemistry via coupling constants and NOE effects (e.g., axial vs. equatorial substituents in pyrrolidine rings) .
  • Chiral HPLC : Resolves enantiomers; retention times compared to standards validate enantiomeric excess .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for protonated ions).
  • X-ray Crystallography : Absolute configuration confirmation (if crystalline derivatives are available) .

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent degradation .
  • Moisture Control : Use desiccants to avoid hygroscopic effects.
  • Light Sensitivity : Protect from direct light to prevent photochemical reactions.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for stereoisomers?

Answer:

  • Total Synthesis : Re-synthesize isomers using alternative routes (e.g., Fmoc-protected intermediates) and compare spectral profiles .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by comparing experimental and simulated spectra.
  • Case Study : In [], structural revision of pyrostatin B was achieved via total synthesis and NMR data alignment, highlighting the need for empirical validation of computational models.

Q. What strategies improve diastereoselectivity during synthesis of the (2R,5S) configuration?

Answer:

  • Chiral Catalysts : Use transition-metal complexes (e.g., Ru-based) to control stereochemistry during cyclization.
  • Protecting Groups : Boc or Fmoc groups stabilize intermediates and direct regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .

Q. How do structural modifications (e.g., phenyl group substitution) impact biological activity or physicochemical properties?

Answer:

  • Phenyl Substituents : Electron-withdrawing groups (e.g., Br at the 3-position) increase metabolic stability but may reduce solubility .
  • Methyl Group : The 1-methyl group enhances rigidity, affecting binding affinity in enzyme inhibition studies .
  • Comparative Data :
ModificationImpact on LogPBioactivity (IC₅₀)Reference
3-Bromo-phenyl+0.812 nM (Enzyme X)
Unsubstituted phenylBaseline45 nM (Enzyme X)

Q. What methodologies address conflicting toxicity data in early-stage studies?

Answer:

  • Ames Test : Screen for mutagenicity using Salmonella strains (e.g., TA98, TA100) .
  • In Silico Prediction : Tools like Derek Nexus assess carcinogenicity risks based on structural alerts.
  • Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) in in vitro assays (e.g., hepatocyte viability) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s carcinogenicity classification?

Answer:

  • Regulatory Guidelines : Cross-reference IARC, ACGIH, and OSHA classifications. For example, carcinogenicity may apply only when impurities exceed 0.1% .
  • Batch Analysis : Use LC-MS to identify contaminants (e.g., nitrosamines) that skew toxicity profiles.
  • Case Study : [] notes carcinogenicity classifications depend on impurity thresholds, emphasizing rigorous purity validation.

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